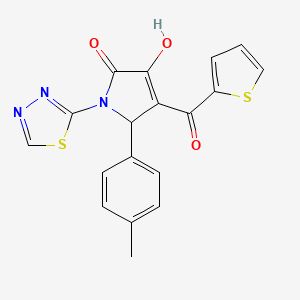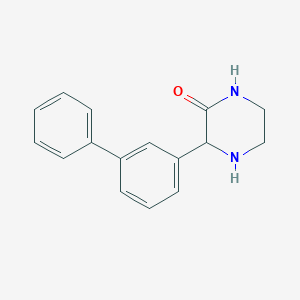
3-Bifenil-3-YL-piperazin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenylphenyl)piperazin-2-one is a chemical compound with the molecular formula C16H16N2O and a molecular weight of 252.317.
Aplicaciones Científicas De Investigación
3-(3-phenylphenyl)piperazin-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 3-(3-phenylphenyl)piperazin-2-one is studied for its potential as a ligand for various receptors. It has shown promise in binding to histamine H3 and sigma-1 receptors, which are involved in various physiological processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific receptors makes it a candidate for the development of new drugs targeting neurological and psychiatric disorders .
Industry
In the industrial sector, 3-(3-phenylphenyl)piperazin-2-one is used in the production of polymers and other materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
While the exact mechanism of action for 3-Biphenyl-3-YL-piperazin-2-one is not explicitly mentioned in the available literature, piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Safety and Hazards
While specific safety and hazard information for 3-Biphenyl-3-YL-piperazin-2-one is not available, it’s important to handle all chemical compounds with care and appropriate protective measures. For instance, a similar compound, 1-(2-Pyrimidyl)piperazine, has hazard statements H315 - H319 - H335, indicating potential for skin irritation, eye irritation, and respiratory irritation .
Direcciones Futuras
The future directions for research on 3-Biphenyl-3-YL-piperazin-2-one and similar compounds could involve further exploration of their biological and pharmaceutical activity. For instance, piperazine derivatives have been studied for their potential as antitubercular agents . Additionally, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylphenyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU and the use of solvents like toluene .
Industrial Production Methods
Industrial production of 3-(3-phenylphenyl)piperazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-phenylphenyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 3-(3-phenylphenyl)piperazin-2-one.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-phenylphenyl)piperazin-2-one: C16H16N2O
(S)-3-(3-phenylphenyl)piperazin-2-one: C16H16N2O
3-(3-phenylphenyl)piperazin-2-one derivatives: Various derivatives with modifications to the piperazine or biphenyl moieties
Uniqueness
3-(3-phenylphenyl)piperazin-2-one is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. Its ability to act as a dual antagonist for histamine H3 and sigma-1 receptors sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3-(3-phenylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCVDUWUATUCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)
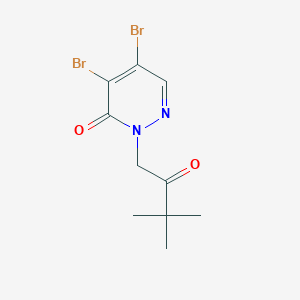
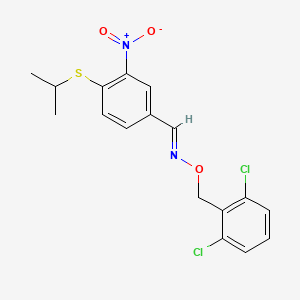
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2449207.png)
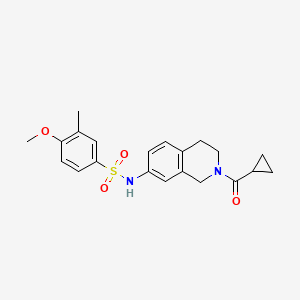
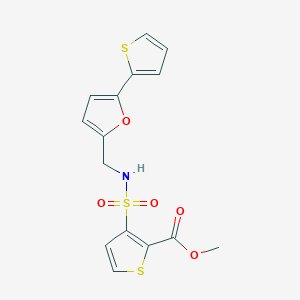

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2449212.png)
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2449215.png)
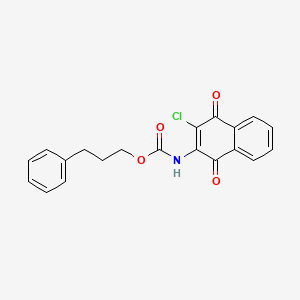
![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)
![2-(benzyloxy)-N-({[3,3'-bithiophene]-5-yl}methyl)acetamide](/img/structure/B2449221.png)
